molecular formula C11H12F3N3O2 B12339857 methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate

methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate

Cat. No.: B12339857
M. Wt: 275.23 g/mol
InChI Key: QUZJETPHNNOLEA-ZETCQYMHSA-N
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Description

Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Coupling with Pyrimidine Ring: The pyrrolidine ring is then coupled with a pyrimidine derivative through a condensation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological processes and interactions, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The pyrrolidine ring provides structural stability and contributes to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-2-carboxylate
  • Methyl (2S,4S)-4-[3-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high specificity and selectivity.

Properties

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H12F3N3O2/c1-19-10(18)7-3-2-4-17(7)9-5-8(11(12,13)14)15-6-16-9/h5-7H,2-4H2,1H3/t7-/m0/s1

InChI Key

QUZJETPHNNOLEA-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C2=NC=NC(=C2)C(F)(F)F

Canonical SMILES

COC(=O)C1CCCN1C2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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